N-allyl-3,4-dimethoxybenzenesulfonamide

Description

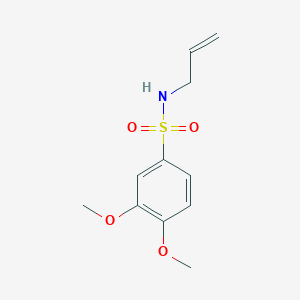

N-allyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxy-substituted benzene core linked to an allyl group via a sulfonamide moiety. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.1 g/mol . The compound is identified by CAS number 357279-82-4 and is structurally characterized by its sulfonamide (-SO₂NH-) functional group, methoxy (-OCH₃) substituents at the 3- and 4-positions of the benzene ring, and an allyl (-CH₂CHCH₂) group attached to the nitrogen atom.

Properties

IUPAC Name |

3,4-dimethoxy-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)9-5-6-10(15-2)11(8-9)16-3/h4-6,8,12H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVELIBUTKRHESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing sulfonamides.

Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-allyl-3,4-dimethoxybenzenesulfonamide has the molecular formula and features a sulfonamide group attached to a methoxy-substituted aromatic ring. The presence of the allyl group enhances its reactivity and potential biological activity.

Enzyme Inhibition

One of the primary applications of this compound is its role as an enzyme inhibitor. Research indicates that sulfonamide derivatives can effectively inhibit various enzymes involved in metabolic pathways, making them valuable in treating conditions like diabetes and Alzheimer's disease.

- Acetylcholinesterase Inhibition : Sulfonamides have shown promise as inhibitors of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. Compounds with similar structures have been reported to exhibit significant inhibitory activity against this enzyme, which is vital for developing treatments for Alzheimer's disease .

- α-Glucosidase Inhibition : The compound's structure suggests potential activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. Inhibitors of this enzyme are essential for managing Type 2 diabetes by delaying carbohydrate absorption .

Anticancer Activity

This compound and related compounds have been investigated for their anticancer properties. Studies have demonstrated that certain sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. For instance, the compound's ability to modulate the HIF-1 signaling pathway has been noted, which is vital in cancer biology due to its role in tumor hypoxia and angiogenesis .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of sulfonamide derivatives, this compound was tested against multiple cancer cell lines. The results indicated a notable reduction in cell viability, suggesting its potential as a lead compound for further development .

| Compound | Cell Line Tested | Percent Growth Inhibition |

|---|---|---|

| This compound | OVCAR-8 | 85% |

| This compound | SNB-19 | 86% |

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of this compound. The compound demonstrated IC50 values indicating strong inhibitory effects on both acetylcholinesterase and α-glucosidase.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 10 |

| α-Glucosidase | 5 |

Mechanism of Action

The mechanism of action of N-allyl-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

Structural Diversity :

- The target compound features a single allyl substituent , whereas analogs like 6c , 5m , and 6a have dual substituents (e.g., cyclobutyl paired with nitrobenzyl or benzyl groups). Bulkier groups, such as the chroman-derived substituent in 5m , correlate with higher yields (99%), likely due to improved solubility or reaction kinetics .

- 1m introduces a propargyl group alongside the allyl substituent, demonstrating the versatility of N-functionalization in sulfonamide chemistry .

Synthetic Yields :

- Yields vary significantly (11–99%), influenced by steric hindrance and electronic effects. For example, 6d (11% yield) has a 2,4-dimethoxybenzyl group, which may introduce steric challenges .

Spectroscopic Validation :

- High-resolution mass spectrometry (HRMS) and NMR data confirm structural integrity across analogs. For instance, 6c and 5m show <0.0005 g/mol deviation between calculated and observed HRMS values .

Research Implications

The comparison underscores the impact of N-substituents on sulfonamide properties:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 6c ) may enhance stability but reduce reactivity.

- Steric Considerations : Bulky substituents (e.g., chroman in 5m ) improve yields but may complicate downstream functionalization.

Biological Activity

N-allyl-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for its effects on various biological pathways, particularly in the context of cancer and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C11H15NO4S) possesses a sulfonamide functional group attached to a dimethoxy-substituted benzene ring with an allyl side chain. The presence of the sulfonamide group is critical for its biological activity, as it interacts with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Protein Tyrosine Kinases (PTKs) : Sulfonamide derivatives have been shown to selectively inhibit Src family kinases, which are implicated in various cancers. This inhibition can disrupt signaling pathways that promote tumor growth and metastasis .

- Nrf2 Activation : The compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. By stabilizing Nrf2 and promoting its translocation to the nucleus, this compound can enhance the expression of cytoprotective genes .

- Urotensin-II Receptor Antagonism : Although primarily focused on other classes of compounds, related studies suggest that modifications in sulfonamide structures can lead to antagonistic effects on urotensin-II receptors, which are involved in cardiovascular and renal functions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Several studies have explored modifications to the sulfonamide group and the benzene ring:

| Compound | Modification | IC50 (μM) |

|---|---|---|

| 5a | No modification | 3.1 |

| 5b | Methyl substitution | 1.3 |

| 5c | Dimethyl substitution | 3.3 |

| 5j | 4-methoxyphenyl substitution | 0.6 |

| 5k | 3,5-dimethylphenyl substitution | 0.5 |

From these findings, it is evident that specific substitutions can significantly enhance or diminish biological activity .

Cancer Research

In studies focusing on breast cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation and migration. The mechanism was linked to the inhibition of Src kinases and subsequent downstream signaling pathways that regulate cell cycle progression and survival .

Inflammatory Diseases

The activation of the Nrf2 pathway by this compound has been linked to reduced inflammation in preclinical models of chronic inflammatory diseases. By enhancing the expression of antioxidant enzymes, this compound may mitigate oxidative damage associated with inflammation .

Q & A

Q. What are the optimal synthetic routes for N-allyl-3,4-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves reacting 3,4-dimethoxybenzenesulfonyl chloride with allylamine derivatives. Key steps include:

- Base Selection : Use triethylamine or pyridine to neutralize HCl generated during sulfonamide bond formation .

- Solvent and Temperature : Conduct the reaction in anhydrous dichloromethane or THF under reflux (40–60°C) to enhance reactivity .

- Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) ensures high purity .

Optimization tips: Monitor reaction progress via TLC, and adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). Key signals include:

- Allyl protons: δ 5.2–5.8 ppm (multiplet) and δ 3.8–4.1 ppm (allylic CH₂) .

- Methoxy groups: δ 3.9–4.0 ppm (singlet) .

- FT-IR : Confirm sulfonamide formation via S=O stretching (1350–1150 cm⁻¹) and N–H bending (1550 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) for related analogs, as demonstrated for N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide .

Advanced Research Questions

Q. What strategies are effective in analyzing the catalytic or mechanistic roles of this compound in asymmetric synthesis?

- Methodological Answer :

- Catalytic Screening : Test the compound as a ligand in Rh-catalyzed asymmetric hydrosilylation (e.g., with 1,6-enynes). Monitor enantioselectivity via chiral HPLC and reaction kinetics via GC-MS .

- DFT Calculations : Model transition states to elucidate how the allyl and methoxy groups influence steric/electronic effects in catalysis .

- Competitive Experiments : Compare catalytic efficiency with analogs lacking the allyl group to isolate its contribution .

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Derivatives with halogen substitutions (e.g., Cl) often show enhanced activity .

- Enzyme Inhibition : Test lipoxygenase or acetylcholinesterase inhibition via spectrophotometric assays. Pre-incubate the compound with the enzyme and monitor substrate conversion (e.g., absorbance at 234 nm for lipoxygenase) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., alkyl, aryl) on the sulfonamide nitrogen and correlate changes with bioactivity .

Q. How can researchers resolve contradictions in reactivity data for this compound across different studies?

- Methodological Answer :

- Control Experiments : Replicate reactions under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .

- Advanced Characterization : Use LC-MS to detect trace intermediates/byproducts that may explain divergent results.

- Meta-Analysis : Compare crystallographic data (e.g., bond angles in sulfonamide group) with computational models to identify steric/electronic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.